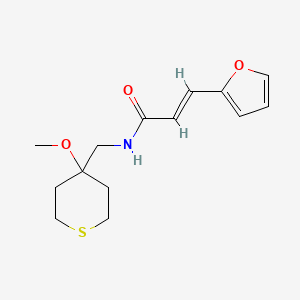

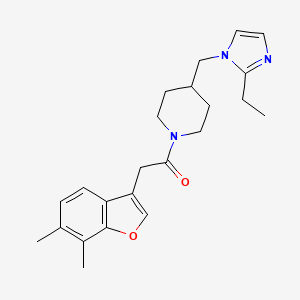

![molecular formula C15H12N2O2S B2809959 2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid CAS No. 380435-06-3](/img/structure/B2809959.png)

2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid” is a chemical compound with the CAS Number: 380435-06-3 . It has a molecular weight of 284.34 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a key component of the compound, has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The IUPAC Name for the compound is 2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]benzoic acid . The InChI Code is 1S/C15H12N2O2S/c18-15(19)12-5-1-2-6-13(12)20-10-11-9-17-8-4-3-7-14(17)16-11/h1-9H,10H2,(H,18,19) .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several types of reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .Physical And Chemical Properties Analysis

The compound is a white powder with a molecular weight of 284.34 . It is stored at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis and Functionalization : A study by Bagdi et al. (2015) demonstrated the use of imidazo[1,2-a]pyridines in iodine-catalyzed regioselective sulfenylation, a crucial process in organic synthesis. This method facilitates the creation of a diverse library of 3-sulfanylimidazopyridines, highlighting its potential in developing novel compounds with broad functionalities (Bagdi, Mitra, Ghosh, & Hajra, 2015).

Antituberculosis Activity : Research by Kaplancıklı et al. (2008) explored new hydrazide derivatives of imidazo[1,2-a]pyridine for their antituberculosis activity. This study underscores the potential of these compounds in addressing drug-resistant mycobacterial pathogens, especially Mycobacterium tuberculosis (Kaplancıklı, Turan-Zitouni, Ozdemir, & Teulade, 2008).

Development of Novel Compounds : Lifshits et al. (2015) discussed various methods for producing popular 2-aminopyridines, a key component in constructing the bicyclic imidazo[1,2-a]pyridine structure. Their research contributes to the development of new methods for synthesizing compounds that incorporate the imidazo[1,2-a]pyridine moiety (Lifshits, Ostapchuk, & Brel, 2015).

Catalysis and Chemical Reactions : Zhu et al. (2018) presented a three-component reaction involving imidazo[1,2-a]pyridine derivatives, showcasing an effective strategy for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This demonstrates the versatility of these compounds in catalysis and chemical synthesis (Cui, Zhu, Li, & Cao, 2018).

Antimicrobial and Antileishmanial Activities : Rodriguez et al. (2020) synthesized nitroimidazole-containing derivatives by coupling with diversely substituted benzoic acids, which were then evaluated for their antileishmanial activity. This research highlights the potential of these compounds in combating Leishmania strains, a significant concern in tropical medicine (Rodriguez, Gutiérrez, Domínguez, Peixoto, Fernández, Rodríguez, Deffieux, Rojas, Quideau, Pouységu, & Charris, 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(19)12-5-1-2-6-13(12)20-10-11-9-17-8-4-3-7-14(17)16-11/h1-9H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAVIAGQTYCOIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

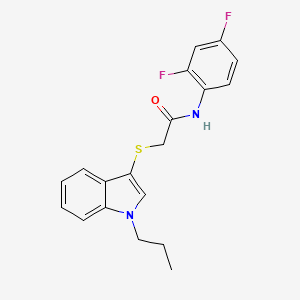

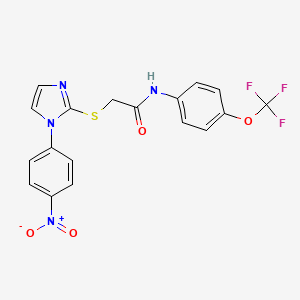

![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2809877.png)

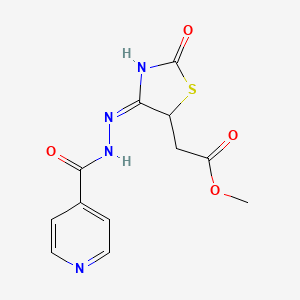

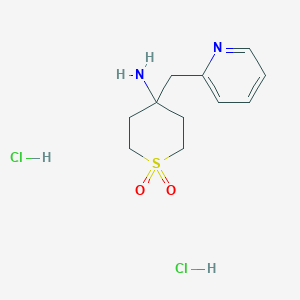

![N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2809878.png)

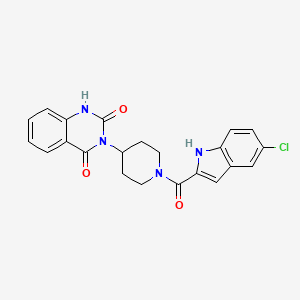

![N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide](/img/structure/B2809879.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2809880.png)

![Methyl 2-benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2809886.png)

![3-[2-Methyl-1-(phenylsulfanyl)propyl]furan](/img/structure/B2809888.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2809889.png)